1-(4-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine
Overview
Description
1-(4-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine is a complex organic compound belonging to the dibenzo[b,f]oxepine family. This compound features a seven-membered oxepine ring fused with two benzene rings and substituted with a methoxyphenoxy group and a nitro group. Dibenzo[b,f]oxepine derivatives are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine typically involves the following steps:
Formation of the Oxepine Ring: The oxepine ring can be synthesized through cyclocondensation reactions involving substituted 2-aminophenols and substituted 2-halobenzaldehydes.
Introduction of Substituents: The methoxyphenoxy and nitro groups are introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve:
Catalytic Reactions:
Microwave-Assisted Synthesis: Employing microwave irradiation to accelerate reaction times and improve yields.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrazine monohydrate.
Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Reducing Agents: Hydrazine monohydrate, catalytic hydrogenation.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Amino Derivatives: Formed by the reduction of the nitro group.
Carboxylic Acids: Formed by the oxidation of the methoxy group.
Scientific Research Applications
1-(4-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for developing drugs with antidepressant, anti-inflammatory, and antipsychotic properties.
Biological Studies: Used in studies involving microtubule inhibition and photopharmacology.
Material Science: Employed in the synthesis of photoswitches for biological systems.
Mechanism of Action
The mechanism of action of 1-(4-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine involves:
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f][1,4]oxazepine: Similar structure but contains a nitrogen atom in the oxepine ring.
Dibenzo[b,f][1,4]thiazepine: Contains a sulfur atom in the oxepine ring.
Uniqueness
1-(4-methoxyphenoxy)-3-nitrodibenzo[b,f]oxepine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable scaffold in drug development .
Properties
IUPAC Name |
4-(4-methoxyphenoxy)-2-nitrobenzo[b][1]benzoxepine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO5/c1-25-16-7-9-17(10-8-16)26-20-12-15(22(23)24)13-21-18(20)11-6-14-4-2-3-5-19(14)27-21/h2-13H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URKVIGMSKGSKOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC(=CC3=C2C=CC4=CC=CC=C4O3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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